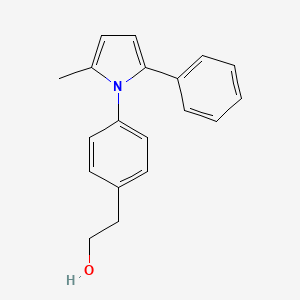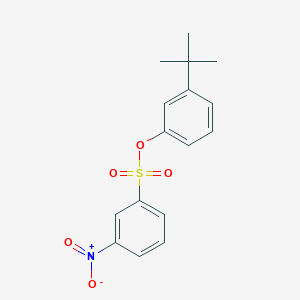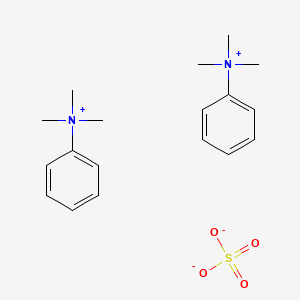
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a dimethylamino group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Dimethylamino Group: This step often involves the alkylation of the piperazine ring with dimethylamine.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Shares the dimethylamino and ester functional groups.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Similar structure with a benzoic acid core.
Hexadecanoic acid, 2-(dimethylamino)ethyl ester: Contains a dimethylaminoethyl ester group.
Uniqueness
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
24280-46-4 |
|---|---|
Formule moléculaire |
C12H26ClN3O2 |
Poids moléculaire |
279.81 g/mol |
Nom IUPAC |
ethyl 4-[1-(dimethylamino)propan-2-yl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-5-17-12(16)15-8-6-14(7-9-15)11(2)10-13(3)4;/h11H,5-10H2,1-4H3;1H |
Clé InChI |
ZLKFSMDAKISFGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(C)CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)





![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
